![molecular formula C16H13BrN2O2S B2430574 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912760-90-8](/img/structure/B2430574.png)
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
- Photodynamic Therapy Applications : The new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, has demonstrated promising properties for photodynamic therapy. Its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a remarkable potential candidate as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Heparanase Inhibition
- Small Molecule Heparanase Inhibitors : This compound belongs to a class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, which have been identified as effective inhibitors of the endo-beta-glucuronidase heparanase. This inhibition is crucial in the context of cancer metastasis and angiogenesis, making these compounds significant in cancer research (Xu et al., 2006).
Antihyperglycemic Agents
- Antidiabetic Properties : A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, including 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, identified a compound with promising antihyperglycemic properties. This compound emerged as a candidate drug for diabetes mellitus treatment (Nomura et al., 1999).
Antipsychotic Potential
- Antipsychotic Agents : In the realm of psychiatric medication, a compound closely related to 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has been synthesized and studied for its antidopaminergic properties. This research is relevant to the development of novel antipsychotic drugs (Högberg et al., 1990).
Synthesis and Characterization
- Chemical Synthesis and Characterization : The compound has been involved in studies focusing on the synthesis and characterization of novel chemical entities. These studies contribute to the understanding of its chemical properties and potential applications in various fields (Hossaini et al., 2017).
Eigenschaften
IUPAC Name |
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-9-3-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOFKLFSGIPQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.